![molecular formula C17H19ClN2O2 B1384972 N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide CAS No. 1020722-92-2](/img/structure/B1384972.png)
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly referred to as AMPC, is a synthetic organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AMPC is a white crystalline solid that is insoluble in water and has an empirical formula of C14H17ClN2O2. It is structurally related to the amino acid phenylalanine and is used as a building block for the synthesis of various organic molecules.
Scientific Research Applications
Potential Pesticide Properties
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been explored for their potential as pesticides. These derivatives, including N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, have been characterized using X-ray powder diffraction to determine their structure and properties relevant to pesticide applications (Olszewska, Tarasiuk, & Pikus, 2011).
Role in Dye Intermediates
This compound has been identified in the context of dye intermediates. In a study, a commercially delivered compound, initially believed to be a common dye intermediate, was found to be a distinct molecule. The characterization and synthesis of related compounds, including N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, were studied to understand their role in the dye industry (Drabina et al., 2009).
Applications in Antimalarial Research
A series of compounds including N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide have been synthesized and evaluated for their antimalarial activity. Quantitative structure-activity relationship studies were conducted to understand the correlation between the chemical structure of these compounds and their effectiveness against malaria (Werbel et al., 1986).
Structural Analysis in Crystallography
The structure of compounds similar to N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied in the field of crystallography. These studies provide insights into the molecular geometry, bond parameters, and hydrogen bonding of such compounds, contributing to a deeper understanding of their physical and chemical properties (Gowda et al., 2007).
Potential in Anti-inflammatory Research
Derivatives of N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide have been synthesized and assayed for anti-inflammatory activity. This research contributes to the development of new compounds with potential therapeutic applications in treating inflammation (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-4-5-13(19)8-15(10)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGANKJMJOSGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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